

# Spectroscopic and Mechanistic Insights into Ibrutinib's Deacryloylpiperidine Metabolite

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## Compound of Interest

Compound Name: Ibrutinib deacryloylpiperidine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the deacryloylpiperidine metabolite of Ibrutinib, a key small molecule inhibitor of Bruton's tyrosine kinase (BTK). Understanding the characteristics of this and other metabolites is crucial for drug development, enabling a deeper understanding of pharmacokinetics, pharmacodynamics, and potential off-target effects. This document summarizes the available mass spectrometry (MS) data, outlines relevant experimental protocols, and visualizes the metabolic and signaling pathways associated with Ibrutinib.

## Mass Spectrometry (MS) Data

The deacryloylpiperidine metabolite of Ibrutinib, also identified as degradation product DP-I in forced degradation studies, is formed via the hydrolysis of the acryloyl moiety from the parent drug.<sup>[1]</sup> High-resolution mass spectrometry (HRMS) has been employed to identify and characterize this compound.

Parameter	Value	Reference
Molecular Formula	C <sub>25</sub> H <sub>24</sub> N <sub>6</sub> O <sub>2</sub>	[2]
Monoisotopic Mass	440.1961 u	
[M+H] <sup>+</sup> (observed)	441.2039 m/z	

Table 1: High-Resolution Mass Spectrometry Data for **Ibrutinib Deacryloylpiperidine**.

The fragmentation of the protonated molecule provides structural information. The primary fragmentation pathway involves the cleavage of the bond between the piperidine ring and the pyrazolopyrimidine core.

Fragment Ion	m/z (observed)	Proposed Structure	Reference
[M+H] <sup>+</sup>	441.2039	Protonated Ibrutinib deacryloylpiperidine	
Fragment 1	304.1178	[C <sub>17</sub> H <sub>14</sub> N <sub>5</sub> O] <sup>+</sup>	[3][4]
Fragment 2	138.1123	[C <sub>8</sub> H <sub>12</sub> NO] <sup>+</sup>	[3][4]

Table 2: MS/MS Fragmentation Data for **Ibrutinib Deacryloylpiperidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data specifically for the isolated **Ibrutinib deacryloylpiperidine** metabolite are not extensively reported in the reviewed literature. However, NMR spectroscopy is a critical technique for the structural elucidation of Ibrutinib and its related impurities or degradation products.[5][6] The general approach for acquiring such data is outlined in the experimental protocols section.

## Experimental Protocols

### Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method is essential for the separation, identification, and quantification of Ibrutinib and its metabolites.

- Chromatographic System: Waters Acquity UPLC system.[1]
- Column: Waters Acquity UPLC C18 column (100 mm × 2.1 mm, 1.7 μm).[1]
- Mobile Phase:
  - Eluent A: 20 mM ammonium acetate (pH 6).[1]

- Eluent B: Acetonitrile.[1]
- Gradient Elution: A gradient program is typically used to achieve optimal separation.
- Flow Rate: 0.3 mL/min.[1]
- Injection Volume: 5  $\mu$ L.[1]
- Detection: UV detection at 215 nm and mass spectrometric detection.[1]
- Mass Spectrometer: High-resolution mass spectrometer with a time-of-flight (TOF) analyzer.[1]
- Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

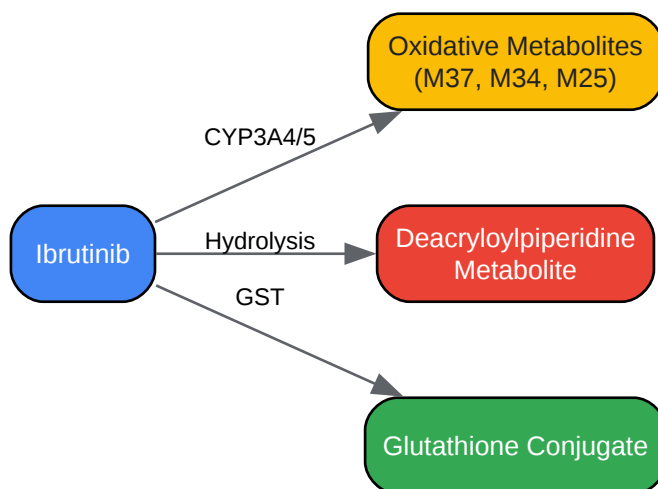
The following provides a general protocol for the NMR analysis of Ibrutinib and its related compounds.

- Instrument: Bruker Avance III operating at 500 MHz or equivalent.[6]
- Sample Preparation: Approximately 50 mg of the solid sample is dissolved in a suitable deuterated solvent, such as acetonitrile- $d_3$ , in a 5 mm NMR tube.[6]
- Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired at room temperature. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

## Signaling and Metabolic Pathways

### Ibrutinib Metabolism

Ibrutinib undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5.[7] The metabolic pathways include oxidation and glutathione conjugation.[7][8][9] The formation of the deacryloylpiperidine metabolite can occur through hydrolysis.

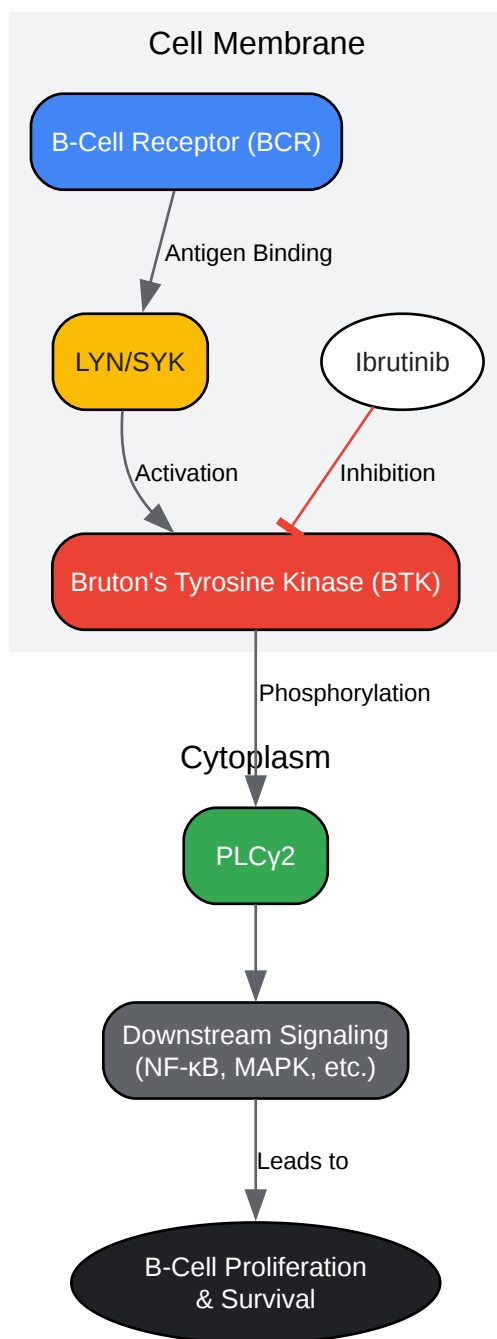


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Caption: Proposed metabolic pathways of Ibrutinib.

## Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.<sup>[10][11][12][13][14]</sup> By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib blocks downstream signaling, leading to decreased B-cell proliferation and survival.<sup>[14]</sup>



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Caption: Simplified schematic of the BTK signaling pathway and the inhibitory action of Ibrutinib.

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## References

- 1. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrutinib | C<sub>25</sub>H<sub>24</sub>N<sub>6</sub>O<sub>2</sub> | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4 $\beta$ -hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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